EINECS 281-775-4
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Overview
Description
EINECS 281-775-4: is an organic compound that belongs to the class of benzodioxins It is characterized by a benzene ring fused with a dioxin ring and a bromoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 281-775-4 typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a bromoethylating agent. One common method is the reaction of 2,3-dihydro-1,4-benzodioxin with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: EINECS 281-775-4 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzodioxins with various functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted benzodioxins.
Scientific Research Applications
Chemistry: EINECS 281-775-4 is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated as a precursor for the synthesis of bioactive molecules, including antimicrobial and anticancer agents .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of EINECS 281-775-4 involves its interaction with biological targets through its bromoethyl group. The bromoethyl group can undergo nucleophilic substitution reactions with biomolecules, leading to the formation of covalent bonds with proteins, nucleic acids, or other cellular components . This interaction can result in the modulation of biological pathways and exert various pharmacological effects.
Comparison with Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a benzodioxin ring.
(2-Bromoethyl)benzene: Lacks the dioxin ring and has a simpler structure.
2-Bromoethyl acrylate: Contains an acrylate group instead of a benzodioxin ring.
Uniqueness: EINECS 281-775-4 is unique due to its fused benzodioxin ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
84030-05-7 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7H2 |
InChI Key |
IHKSIYHMJHEJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCBr |
Origin of Product |
United States |
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